Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate
Description
Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate is a sulfur-containing heterocyclic compound featuring a pyrrolidine core substituted with a 2-methylbenzoyl group at the 1-position and a thioether-linked methyl acetate moiety at the 3-position.
Properties
IUPAC Name |
methyl 2-[1-(2-methylbenzoyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-5-3-4-6-13(11)15(18)16-8-7-12(9-16)20-10-14(17)19-2/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWZESVJGUQATI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(C2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Methyl 2-((1-(2-Methylbenzoyl)pyrrolidin-3-yl)thio)acetate
The target molecule comprises three modular components:
- Pyrrolidine ring : Serves as the central nitrogen-containing scaffold.
- 2-Methylbenzoyl group : Introduced via N-acylation.
- Thioacetate side chain : Formed through nucleophilic substitution or copper-mediated coupling.
Retrosynthetic disconnection suggests two viable pathways:
Synthesis Routes and Optimization
Nucleophilic Substitution Approach
Preparation of 1-(2-Methylbenzoyl)pyrrolidin-3-thiol
Mechanistic Studies
Analytical Characterization
Spectroscopic Data
Comparative Evaluation of Methods
| Parameter | Nucleophilic Substitution | Copper Catalysis |
|---|---|---|
| Yield | 67–72% | 58% |
| Reaction Time | 12 hr | 24 hr |
| Byproducts | Thioether oxidation | Homocoupling |
| Scalability | >100 g demonstrated | Limited to 10 g |
Applications and Derivatives
The compound serves as a precursor for:
- Anticancer agents : Thioether analogs inhibit p38 MAP kinase (IC50 = 48 nM).
- Polymer additives : Enhances thermal stability in polyesters.
Derivatization via ester hydrolysis provides the carboxylic acid, enabling peptide conjugation.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The compound’s thioether group can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The benzoyl moiety may also play a role in binding to specific receptors or active sites, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other thioether-linked esters, such as Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1, described in ) . Below is a comparative analysis based on structural, synthetic, and functional properties:
Table 1: Structural and Functional Comparison
Key Observations:
Compound 1’s thietan-3-yloxy group introduces a strained three-membered ring, which may enhance reactivity or metabolic instability .
Ester Group Variation :
- The methyl ester in the target compound is less hydrolytically stable than the ethyl ester in compound 1, which could affect bioavailability and half-life.
Biological Activity: While compound 1 has demonstrated antimicrobial properties, the target compound’s lack of reported biological data necessitates extrapolation.
Biological Activity
Methyl 2-((1-(2-methylbenzoyl)pyrrolidin-3-yl)thio)acetate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and applications based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : C15H19NO3S
- Molecular Weight : 293.4 g/mol
- CAS Number : 2034606-97-6
The compound features a thioacetate group that is often associated with biological activity due to its ability to interact with thiol groups in proteins. The presence of the 2-methylbenzoyl moiety enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function.
- Anticancer Activity : The compound has been investigated for its potential anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation. Its interaction with specific protein targets may modulate pathways involved in tumor growth.
- Neuroprotective Effects : Some studies indicate that this compound may exhibit neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Protein Interaction : The thioacetate moiety can form covalent bonds with nucleophilic residues in proteins, potentially altering their activity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
Applications in Scientific Research
This compound is being studied for various applications:
- Medicinal Chemistry : As a building block for synthesizing new therapeutic agents targeting specific diseases.
- Material Science : Its unique structure makes it suitable for developing materials with desired electronic or optical properties.
- Biological Studies : Used to investigate small molecule interactions with biological targets, which could lead to new drug discoveries.
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC to minimize by-products.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
How can researchers characterize the structural conformation of this compound using spectroscopic methods?
Basic Research Question (Characterization)
1H NMR Analysis :
Q. Mass Spectrometry (GC-MS) :
Q. FT-IR :
- Stretching vibrations at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) validate functional groups .
What strategies are effective in analyzing the structure-activity relationships (SAR) of thioether-containing analogs of this compound in biological assays?
Advanced Research Question (SAR)
Methodology :
- Analog Synthesis : Replace the methyl group on the benzoyl ring with halogens (e.g., bromine) or alkyl chains. For example, substituting methyl with ethyl reduces actoprotective activity by 8.27%, as shown in Table 1 of .
- Biological Assays : Evaluate analogs in in vitro models (e.g., enzyme inhibition, cytotoxicity). Use IC₅₀ values to rank potency.
Q. Data Interpretation :
- Electron-Withdrawing Groups : Bromine at the ortho position enhances activity due to increased electrophilicity .
- Steric Effects : Bulky substituents (e.g., phenyl) at the pyrrolidine 3-position may hinder target binding, as observed in Figure 1 of .
What are common pitfalls in interpreting NMR data for similar pyrrolidine derivatives, and how can they be resolved?
Advanced Research Question (Data Analysis)
Challenges :
Q. Solutions :
- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and resolution.
- Quantitative ¹³C NMR : Assign quaternary carbons (e.g., carbonyl groups) to confirm regiochemistry .
How do solvent choice and reaction time impact the formation of by-products during the synthesis of this compound?
Advanced Research Question (Experimental Design)
Solvent Effects :
- Polar Aprotic Solvents (DMF, DMSO) : Accelerate nucleophilic substitution but may cause decomposition at high temperatures. Limit heating to ≤150°C .
- Ether vs. Ethyl Acetate : Ether extraction minimizes polar by-products but may reduce yield. Ethyl acetate offers a balance between purity and efficiency .
Q. Reaction Time Optimization :
- Underheating : Incomplete conversion (e.g., <20 hours at 150°C) leaves unreacted starting material.
- Overheating : Degradation of the thioether linkage generates sulfoxides (detectable via LC-MS).
Q. Case Study :
What computational methods are suitable for predicting the binding affinity of this compound to biological targets?
Advanced Research Question (Computational Modeling)
Approaches :
- Molecular Docking (AutoDock Vina) : Simulate interactions with protease active sites. The benzoyl group shows strong π-π stacking with aromatic residues (e.g., Tyr in cathepsin G) .
- MD Simulations (GROMACS) : Assess stability of the ligand-target complex over 100 ns. The thioether linkage exhibits flexibility, enabling adaptive binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
